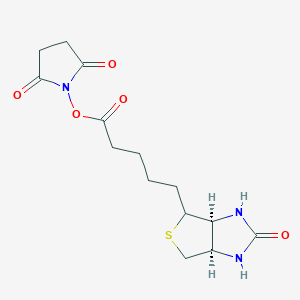

Biotinyl-OSu

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXHPSHLTSZXKH-LNIZJEQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Biotinyl Osu Reactivity in Biomolecular Modification

Amine-Reactive Biotinylation via Succinimidyl Ester Chemistry

The core of Biotinyl-OSu's function lies in its ability to selectively target and react with amine groups present in biological molecules. This reactivity is characteristic of succinimidyl esters.

Nucleophilic Acylation Mechanism with Primary and Secondary Amines in Protein and Peptide Systems

The reaction between this compound and primary or secondary amines proceeds via a nucleophilic acylation mechanism. In this reaction, the nitrogen atom of the amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester moiety. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a stable amide bond between the biotin (B1667282) molecule and the target protein or peptide, releasing N-hydroxysuccinimide as a leaving group dojindo.comthermofisher.comwindows.netwikipedia.orgthermofisher.comapexbt.comigem.orgapexbt.comresearchgate.netapexbt.comdojindo.com.

In proteins, the primary targets for NHS ester biotinylation are the epsilon (ε)-amino groups of lysine (B10760008) residues and the alpha (α)-amino group at the N-terminus of each polypeptide chain thermofisher.comthermofisher.comresearchgate.netapexbt.combroadpharm.com. Secondary amines, although less reactive than primary amines, can also undergo this reaction igem.orgdojindo.com. The formation of a stable amide bond ensures the irreversible attachment of biotin to the biomolecule apexbt.combroadpharm.comabcam.com.

Optimization of Reaction Conditions and Buffer System Considerations in this compound Conjugation

The efficiency of biotinylation using this compound is significantly influenced by reaction conditions, particularly pH and buffer composition. The reaction with amines is favored in slightly alkaline conditions, typically within a pH range of 7 to 9, with optimal efficiency often observed around pH 8.5 windows.netinterchim.frlumiprobe.com. At lower pH values, the amine groups become protonated, reducing their nucleophilicity and thus reactivity lumiprobe.com.

A critical consideration for this compound conjugation is the choice of buffer system. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein or peptide for reaction with the NHS ester, leading to reduced labeling efficiency of the target molecule windows.netinterchim.frlumiprobe.com. Phosphate-buffered saline (PBS) is a commonly used amine-free buffer suitable for biotinylation reactions windows.netlumiprobe.com.

This compound is susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with amines windows.netthermofisher.cominterchim.fr. Hydrolysis increases with increasing pH interchim.fr. To minimize hydrolysis and maximize conjugation efficiency, this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and then added to the aqueous buffer containing the target biomolecule dojindo.comthermofisher.comwindows.netapexbt.comdojindo.cominterchim.fr. Stock solutions prepared in DMSO can be stable for several months at -20°C, but aqueous solutions of NHS esters should be used immediately dojindo.comdojindo.cominterchim.frlumiprobe.com.

Comparative Analysis of this compound with Alternative Biotinylation Reagents

While this compound is a common choice, other biotinylation reagents are available, offering different properties that may be advantageous depending on the specific application.

Reactivity and Solubility Profiles: this compound versus Biotin p-Nitrophenyl Ester (Biotin-ONp)

This compound and Biotin p-Nitrophenyl Ester (Biotin-ONp) are both amine-reactive biotinylation reagents. However, studies have indicated differences in their reactivity and solubility profiles. Biotin-ONp has been reported to possess greater solubility in organic solvents such as DMF or NMP compared to Biotin-OSu sigmaaldrich-jp.comsigmaaldrich.comchemodex.com. Furthermore, Biotin-ONp has been shown to couple with amines more rapidly than Biotin-OSu sigmaaldrich-jp.comsigmaaldrich.comchemodex.comresearchgate.netresearchgate.net. For instance, coupling times of approximately 40 minutes for Biotin-ONp versus 12 hours for Biotin-OSu have been noted in certain solid-phase peptide synthesis applications sigmaaldrich-jp.comsigmaaldrich.com. This higher reactivity and better solubility can make Biotin-ONp a superior choice for certain biotinylation procedures, particularly in solid-phase synthesis sigmaaldrich-jp.comsigmaaldrich.comchemodex.comresearchgate.netresearchgate.net.

| Reagent | Solubility in DMF/NMP | Coupling Rate with Amines |

|---|---|---|

| This compound | Lower | Slower |

| Biotin-ONp | Greater | More Rapid |

Examination of Sulfonated NHS Esters and their Water Solubility Advantages in Biotinylation

Sulfonated NHS esters, such as Sulfo-NHS-Biotin and Sulfo-NHS-LC-Biotin, are water-soluble analogs of their non-sulfonated counterparts like this compound apexbt.combroadpharm.comabcam.cominterchim.frgbiosciences.comfishersci.comcovachem.com. The introduction of a negatively charged sulfonate group onto the N-hydroxysuccinimide ring confers this increased water solubility apexbt.comabcam.cominterchim.frgbiosciences.comcovachem.com. This water solubility is a significant advantage as it allows the reagent to be dissolved directly in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to some biological samples or applications dojindo.cominterchim.frgbiosciences.comcovachem.comcenmed.com.

Another key characteristic of sulfonated NHS esters is their membrane impermeability due to the negative charge apexbt.combroadpharm.comabcam.cominterchim.frgbiosciences.comfishersci.com. This property makes them ideal for selectively biotinylating proteins on the outer surface of cell membranes in live cell labeling experiments, as they cannot cross the plasma membrane thermofisher.comapexbt.combroadpharm.comabcam.cominterchim.frgbiosciences.comfishersci.com. Non-sulfonated NHS esters, like this compound, are generally membrane permeable and can label intracellular proteins thermofisher.comapexbt.com.

| Reagent | Water Solubility | Membrane Permeability | Typical Solvent for Dissolution |

|---|---|---|---|

| This compound | Low | Permeable | DMSO, DMF, Alcohol dojindo.comapexbt.comdojindo.cominterchim.fr |

| Sulfo-NHS-Biotin | High | Impermeable | Water apexbt.comabcam.cominterchim.frgbiosciences.comcovachem.com |

Role of Spacer Arms (e.g., Polyethylene (B3416737) Glycol) in this compound Derivatives

Many biotinylation reagents, including derivatives of this compound, incorporate spacer arms between the biotin moiety and the reactive group dojindo.comthermofisher.comthermofisher.comapexbt.comdojindo.combroadpharm.comlumiprobe.comsigmaaldrich-jp.comsigmaaldrich.comthermofisher.comfishersci.atnovobiotec.com. These spacer arms, which can vary in length and composition, play a crucial role in the efficiency and effectiveness of biotinylation and subsequent detection or purification steps thermofisher.comthermofisher.comthermofisher.com.

Polyethylene glycol (PEG) is a common component of spacer arms in biotinylation reagents, such as in NHS-PEG4-Biotin thermofisher.comlumiprobe.comthermofisher.comfishersci.atnovobiotec.com. PEGylated spacer arms impart increased water solubility to the biotinylation reagent and, consequently, to the biotinylated molecule thermofisher.comthermofisher.comfishersci.atnovobiotec.com. This enhanced solubility can help prevent aggregation of biotinylated proteins, particularly during storage thermofisher.comthermofisher.comfishersci.atnovobiotec.com.

Beyond solubility, spacer arms, especially longer ones, can reduce steric hindrance between the biotin moiety and the labeled molecule, improving the accessibility of biotin for binding to avidin (B1170675) or streptavidin conjugates dojindo.comthermofisher.comapexbt.comdojindo.combroadpharm.comthermofisher.com. This improved accessibility can lead to enhanced detection sensitivity in various assays, such as ELISA or Western blotting, and more efficient purification using avidin or streptavidin affinity chromatography thermofisher.comthermofisher.comthermofisher.com. For example, derivatives with longer spacer arms like Biotin-(AC5)2-OSu have been shown to provide a better signal-to-noise ratio dojindo.comdojindo.com. The length of the spacer arm can be a critical factor in optimizing the interaction between the biotinylated molecule and avidin/streptavidin thermofisher.comthermofisher.com.

Influence on Biotin-Streptavidin Recognition and Signal Generation Efficiency

The interaction between biotin and streptavidin is renowned for its exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M), making it one of the strongest known non-covalent biological interactions dojindo.comclinicaltrialsarena.comthermofisher.comthermofisher.com. This strong and specific binding forms the basis of numerous detection, purification, and immobilization strategies in molecular biology and biochemistry amerigoscientific.comthermofisher.comthermofisher.com. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four high-affinity binding sites for biotin clinicaltrialsarena.comthermofisher.comribocentre.org.

The efficiency of biotin-streptavidin recognition and subsequent signal generation in assays is significantly influenced by the accessibility of the conjugated biotin molecule to the streptavidin binding pocket amerigoscientific.com. Steric hindrance caused by the biomolecule to which biotin is attached can impede this interaction acs.org. This compound, due to its direct attachment and lack of a spacer arm, may result in the biotin moiety being in close proximity to the surface of the modified biomolecule. In some cases, particularly with bulky proteins or complex molecular structures, this can lead to reduced binding efficiency with streptavidin compared to biotinylation reagents with longer spacer arms amerigoscientific.com.

Research has demonstrated that incorporating a spacer arm between biotin and the biomolecule can enhance the detection sensitivity of the target molecule thermofisher.com. A longer spacer arm can increase the availability of the biotin molecule for binding to reporter-conjugated streptavidin, thereby improving the signal-to-noise ratio amerigoscientific.com. For example, studies comparing this compound with reagents containing longer spacer arms have shown that the latter can lead to better streptavidin binding and improved assay sensitivity amerigoscientific.comsigmaaldrich.com.

Strategic Applications of Biotinyl Osu in Protein and Peptide Research

General Principles of Protein Biotinylation using Biotinyl-OSu

This compound facilitates the covalent attachment of biotin (B1667282) to proteins through the formation of an amide bond with primary amine groups. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH, usually between 7 and 9, where primary amines are deprotonated and thus nucleophilic dojindo.com. The reaction results in the release of N-hydroxysuccinimide as a leaving group wikipedia.org.

The primary targets for biotinylation by this compound in proteins are the ε-amino groups of lysine (B10760008) residues and the single α-amino group at the N-terminus of the polypeptide chain thermofisher.comcreative-diagnostics.com. Since most proteins contain multiple lysine residues, chemical biotinylation using NHS esters like this compound often results in the labeling of multiple sites on the protein, leading to a heterogeneous population of biotinylated species with varying numbers of biotin tags creative-diagnostics.combonopusbio.com.

Optimization of Labeling Parameters for Maintaining Protein Functional Integrity

Maintaining protein functional integrity after biotinylation is crucial for downstream applications. Several parameters can be optimized to control the extent and specificity of labeling and minimize potential disruption of protein activity. These include the molar ratio of this compound to protein, reaction time, temperature, and buffer composition.

A key consideration is the degree of biotinylation, or the average number of biotin molecules conjugated per protein molecule. While higher levels of biotinylation can enhance detection sensitivity due to increased binding sites for streptavidin conjugates, excessive labeling can lead to steric hindrance, aggregation, or modification of amino acids critical for protein function or binding thermofisher.comissuu.comissuu.com.

Optimizing the molar ratio of this compound to protein is essential to control the degree of labeling. A lower molar excess of the biotinylation reagent can favor labeling of the most reactive amine groups and reduce the likelihood of modifying critical residues thermofisher.com. Reaction time and temperature also influence the extent of labeling; shorter reaction times and lower temperatures can help limit over-biotinylation.

Buffer composition is important as buffers containing primary amines (e.g., Tris) will react with this compound, competing with the protein and reducing labeling efficiency. Therefore, amine-free buffers such as phosphate (B84403) or HEPES are typically recommended for biotinylation reactions thermofisher.com. The pH of the reaction buffer affects the ionization state of amine groups; a pH between 7 and 9 is generally optimal for NHS ester reactivity with primary amines dojindo.com.

Incorporation of a spacer arm between the biotin moiety and the reactive group in biotinylation reagents, such as in Biotin-AC₅-OSu which includes an aminohexanoic acid spacer, can help to reduce steric hindrance between the bulky streptavidin molecule and the protein surface, potentially improving the accessibility of the biotin tag and minimizing interference with protein function dojindo.comthermofisher.comqyaobio.comdojindo.com. Reagents with longer or hydrophilic (e.g., PEG-based) spacers can also improve the solubility of the biotinylated protein and enhance signal-to-noise ratios in assays dojindo.comissuu.comissuu.comqyaobio.comdojindo.com.

Methodologies for Site-Specific Biotinylation: N-terminal, Lysine Residues, and Engineered Sites

While chemical biotinylation with this compound typically results in multiple labeling sites, strategies exist to achieve more controlled or site-specific incorporation of biotin.

Lysine Residues: this compound primarily targets the ε-amino groups of lysine residues. The reactivity of individual lysine residues can vary depending on their local chemical environment, including accessibility, surrounding amino acids, and the protein's three-dimensional structure. This inherent variability can lead to non-uniform labeling across different lysine sites.

N-terminal: The α-amino group at the N-terminus of a protein also reacts with this compound. Due to its generally lower pKa compared to the ε-amino groups of lysine residues, the N-terminal amine can be preferentially targeted by performing the biotinylation reaction at a slightly lower pH (e.g., pH 6.5) than typically used for lysine labeling thermofisher.com. By carefully controlling the pH and reaction conditions, it is possible to favor the reaction at the N-terminus, particularly for peptides or proteins where the N-terminal amine is significantly more reactive or accessible than lysine amines thermofisher.com.

Engineered Sites: For truly site-specific biotinylation, especially in proteins, enzymatic methods or the incorporation of unnatural amino acids are often employed. While this compound is a chemical reagent, it can be used in conjunction with engineered proteins containing specific recognition sequences (e.g., AviTag) that are substrates for biotin ligases like BirA. In such approaches, BirA catalyzes the covalent attachment of biotin (provided as free biotin) to a specific lysine residue within the recognition sequence creative-diagnostics.comox.ac.uk. However, this compound itself is not directly used in the enzymatic biotinylation step but rather represents the chemical approach that enzymatic methods aim to provide an alternative to, offering greater site specificity and homogeneity of the labeled product creative-diagnostics.combonopusbio.comox.ac.uk.

Data illustrating the difference in labeling patterns between chemical and enzymatic methods can highlight the site-specificity achievable with engineered systems compared to the multiple labeling sites obtained with reagents like this compound.

| Biotinylation Method | Target Site(s) in Proteins | Labeling Specificity | Homogeneity of Product | Typical Reagent |

| Chemical (this compound) | Lysine ε-amines, N-terminal α-amine | Multiple sites (depends on accessibility and reactivity) | Heterogeneous | This compound |

| Enzymatic (BirA) | Specific lysine within recognition sequence (e.g., AviTag) | Single site | Homogeneous | Free Biotin |

Peptide Biotinylation in Solid-Phase Synthesis Protocols

This compound is also a valuable reagent for the biotinylation of synthetic peptides, particularly within solid-phase peptide synthesis (SPPS) protocols. SPPS allows for the stepwise assembly of a peptide chain while anchored to an insoluble resin, providing a convenient platform for purification and modification.

Evaluation of this compound Performance in On-Resin Peptide Conjugation

On-resin biotinylation involves reacting the peptide, while still attached to the solid support, with this compound. This approach offers advantages such as simplified purification of the biotinylated peptide from excess reagent and byproducts, as the peptide remains immobilized on the resin during washing steps researchgate.net.

This compound reacts with free amine groups on the resin-bound peptide. This can include the N-terminus of the peptide chain (after deprotection of the N-terminal protecting group, typically Fmoc) or the ε-amino groups of lysine residues if they are not protected or are selectively deprotected qyaobio.comresearchgate.net.

Studies evaluating the performance of this compound in on-resin peptide conjugation have compared it to other biotinylation reagents, such as biotin p-nitrophenyl ester (Biotin-ONp). Some research suggests that Biotin-ONp may offer superior solubility and reactivity compared to this compound in solid-phase biotinylation of peptides researchgate.net. However, this compound remains a commonly used reagent for this purpose iris-biotech.desigmaaldrich.com.

The efficiency of on-resin coupling with this compound can be influenced by factors such as the solvent used (e.g., DMF or NMP), reaction time, temperature, and the concentration of the reagent. Coupling times for this compound in solid-phase synthesis can be longer (e.g., 12 hours) compared to more reactive reagents like Biotin-ONp (e.g., 40 minutes) sigmaaldrich-jp.com.

Design Considerations for Biotinylated Peptides in Affinity-Based Assays and Protease Studies

The design of biotinylated peptides for applications such as affinity-based assays and protease studies requires careful consideration of several factors to ensure optimal performance.

Position of Biotinylation: The location of the biotin tag on the peptide can significantly impact its interaction with target molecules and with streptavidin/avidin (B1170675). Biotinylation can be performed at the N-terminus, at the C-terminus (often via an added lysine residue), or on the side chain of internal lysine residues qyaobio.comsigmaaldrich-jp.companatecs.com. N-terminal biotinylation is often preferred in SPPS due to its relative simplicity, as it is typically the final coupling step qyaobio.com. However, the optimal position may depend on the specific peptide sequence and the intended application to avoid disrupting binding epitopes or functional regions thermofisher.comsigmaaldrich.com.

Spacer Arm: The inclusion of a spacer arm between the peptide and the biotin moiety is a critical design consideration. Spacers, such as those based on aminohexanoic acid (e.g., in Biotin-AC₅-OSu) or polyethylene (B3416737) glycol (PEG), help to reduce steric hindrance between the peptide (or its binding partner) and the relatively large streptavidin or avidin molecule dojindo.comthermofisher.comqyaobio.comdojindo.com. This improved accessibility of the biotin tag can enhance the sensitivity of detection and the efficiency of binding to streptavidin-coated surfaces or beads dojindo.comthermofisher.comqyaobio.com. PEG spacers can also improve the solubility of the biotinylated peptide qyaobio.com.

Peptide Sequence and Purity: The sequence of the peptide itself is paramount for its function in affinity-based assays (e.g., binding to a protein target) or as a substrate in protease studies. High purity of the synthesized and biotinylated peptide is essential to ensure reliable and reproducible results.

Applications: Biotinylated peptides are widely used in:

Affinity Pull-down Assays: Immobilizing biotinylated peptides on streptavidin-coated beads or surfaces allows for the capture of interacting proteins from complex mixtures panatecs.comlifetein.com.cn.

ELISA and Western Blotting: Biotinylated peptides can be used as probes to detect specific antibodies or protein binding partners sigmaaldrich.comlifetein.com.cn.

Protease Studies: Biotinylated peptides containing specific cleavage sites can be used as substrates to study protease activity. Spot synthesis on membranes, followed by biotinylation with reagents like Biotin-ONp, has been used for high-throughput screening of protease cleavage sites researchgate.netresearchgate.net. While this compound might be used for solution-phase biotinylation of peptides for such studies, on-resin biotinylation is often preferred for screening formats.

Surface Plasmon Resonance (SPR): Immobilizing biotinylated peptides on streptavidin-coated SPR chips allows for the real-time analysis of peptide-protein interactions.

Advanced Approaches in Proteomics Research Utilizing this compound

Biotinylation, particularly using amine-reactive reagents like this compound, plays a significant role in advanced proteomics research, enabling the isolation, identification, and characterization of proteins and protein interactions.

One major application is in affinity purification of protein complexes . This compound can be used to label a bait protein, which is then used to capture interacting proteins. The resulting biotinylated bait-and-prey complex can be isolated using streptavidin-coated beads or matrices. Subsequent elution and mass spectrometry analysis can identify the interacting partners panatecs.comlifetein.com.cngoogle.com. This approach is valuable for mapping protein-protein interaction networks.

Surface protein labeling is another area where amine-reactive biotinylation reagents are applied. In live cells, non-permeable biotinylation reagents (often sulfo-NHS variants of biotin esters, which are water-soluble due to the charged sulfo group) can specifically label proteins exposed on the cell surface dojindo.comdojindo.com. While this compound itself is less soluble in water compared to its sulfo derivative, modifications or specific protocols might allow its use or the use of related membrane-impermeable NHS esters for such applications. Isolation of biotinylated surface proteins using streptavidin affinity purification, followed by mass spectrometry, allows for the study of cell surface proteomes and changes in response to various stimuli.

In quantitative proteomics , biotinylation can be incorporated into workflows, although isobaric or isotopic labeling strategies are more common for precise quantification across multiple samples acs.org. However, biotinylation can be used in conjunction with quantitative methods, for example, by labeling specific protein subsets or using cleavable biotinylation reagents that allow for controlled release of captured proteins for subsequent analysis. Cleavable biotinylation reagents contain a linker that can be broken by chemical or enzymatic means, facilitating the elution of bound proteins from streptavidin without harsh denaturation conditions that might interfere with downstream analysis thermofisher.comgoogle.com.

Proximity labeling techniques , such as BioID or TurboID, utilize engineered enzymes (often fused to a protein of interest) that generate reactive biotin species within a small radius. These reactive species then biotinylate proteins in close proximity to the fusion protein. While these methods primarily use free biotin as a substrate for the enzyme, the concept relies on the high affinity of the biotin-streptavidin interaction for subsequent capture and identification of labeled proteins by mass spectrometry ox.ac.uk. These techniques offer a powerful way to study transient or weak protein interactions and the composition of specific cellular compartments.

Biotinylation with reagents like this compound, followed by streptavidin capture and mass spectrometry, can also be used for the enrichment of specific protein subsets , such as lysine-biotinylated peptides after protein digestion, although this is less common than enrichment based on other post-translational modifications or specific protein characteristics.

Proximity-Dependent Biotinylation Technologies (e.g., BioID, MicroID2) for Protein Interaction Mapping

Proximity-dependent biotinylation (PDB) techniques, such as BioID and its derivatives like MicroID2, utilize engineered enzymes to biotinylate proteins in close spatial proximity to a protein of interest within living cells creative-biolabs.comfrontiersin.orgnih.govnih.gov. These methods provide a means to map protein-protein interactions and define the composition of cellular compartments in situ creative-biolabs.comfrontiersin.orgnih.gov.

The BioID method, for instance, employs a mutated version of the Escherichia coli biotin ligase, BirA* (specifically, the R118G mutation) creative-biolabs.comfrontiersin.orgunits.it. Unlike the wild-type BirA, which specifically biotinylates a target protein, the BirA* mutant is "abortive" and releases a highly reactive intermediate, biotinoyl-5'-AMP creative-biolabs.comunits.it. This reactive intermediate is not the this compound molecule itself, but rather a species generated by the enzyme in the presence of biotin and ATP creative-biolabs.comunits.it. This reactive intermediate then promiscuously reacts with primary amines (lysine residues and the N-terminus) of proteins within a limited radius (approximately 10 nm) of the fused BirA* protein creative-biolabs.comfrontiersin.orgunits.it.

The biotinylated proteins, marked by the covalent attachment of biotin, can then be captured using streptavidin affinity purification, even under harsh lysis conditions that might disrupt transient or weak interactions creative-biolabs.comfrontiersin.org. The captured proteins are subsequently identified, commonly through mass spectrometry, to reveal the protein interaction network or the proteome of a specific cellular location creative-biolabs.comfrontiersin.org.

MicroID2 is a more recent development in proximity-dependent biotinylation tools, derived from the Aquifex aeolicus BirA nih.govnih.gov. It is engineered to be smaller and highly active, offering advantages in terms of size, stability, and lower background labeling compared to earlier versions like BioID2 and even competing technologies like TurboID and miniTurbo nih.govnih.gov. MicroID2 also generates a reactive biotin species that labels proximal proteins, which are then isolated and identified using streptavidin-based methods and mass spectrometry nih.govnih.gov.

These proximity-dependent biotinylation techniques, while not directly using this compound for the enzymatic step, rely on the availability of biotin in the cellular environment and ultimately result in the covalent attachment of biotin to proximal proteins, enabling their subsequent analysis via the high-affinity biotin-streptavidin interaction. The principle of amine-reactive biotinylation, as exemplified by this compound's reaction with lysine residues, underpins the detection and isolation strategies employed after the enzymatic labeling.

Detection and Purification of S-Nitrosylated Proteins via the Biotin Switch Method

S-nitrosylation, the covalent modification of a cysteine thiol group by a nitric oxide (NO) moiety, is a crucial post-translational modification that regulates protein function and signaling pathways abcam.comraybiotech.comliverpool.ac.uknih.gov. The Biotin Switch Method is a widely used technique for detecting and purifying S-nitrosylated proteins abcam.comraybiotech.comliverpool.ac.uknih.govcaymanchem.com. This method leverages the ability to selectively modify cysteine residues based on their nitrosylation status and then utilize biotinylation for detection and enrichment.

The Biotin Switch Method typically involves a three-step procedure liverpool.ac.uknih.gov:

Blocking of free thiols: Initially, free, non-nitrosylated cysteine thiols are irreversibly blocked using a thiol-reactive reagent, such as methyl methanethiosulfonate (B1239399) (MMTS) abcam.comliverpool.ac.ukcaymanchem.com. This step prevents non-nitrosylated cysteines from being labeled in subsequent steps.

Reduction of S-nitrosothiols: S-nitrosylated cysteine residues (S-NO) are then selectively reduced, typically using an ascorbate-based reducing agent, to regenerate the free thiol group abcam.comraybiotech.comliverpool.ac.ukcaymanchem.com.

Biotinylation of newly formed thiols: The newly liberated thiol groups, which were originally S-nitrosylated, are then specifically labeled with a thiol-reactive biotinylation reagent abcam.comraybiotech.comliverpool.ac.ukcaymanchem.com. While the search results mention maleimide-biotin reagents for this step abcam.comraybiotech.comcaymanchem.com, which react with free thiols, the principle of using a biotinylation reagent to mark specific protein subsets is relevant here. Although this compound is amine-reactive, the Biotin Switch Method illustrates a strategy where a specific chemical modification (S-nitrosylation) is "switched" to a biotin label for detection and purification. The subsequent detection and purification of biotinylated proteins rely on the strong biotin-streptavidin interaction, similar to applications involving amine-reactive biotinylation.

The biotinylated proteins, representing those that were originally S-nitrosylated, can then be detected by techniques such as Western blotting using streptavidin conjugates or anti-biotin antibodies, or purified using streptavidin-affinity chromatography abcam.comliverpool.ac.uknih.govcaymanchem.com. This allows for the identification and study of proteins that undergo S-nitrosylation.

While this compound itself is not the thiol-reactive biotinylation reagent typically used in the final step of the Biotin Switch Method, the method fundamentally relies on the principle of biotin labeling to isolate and detect a specific population of proteins based on a prior chemical modification. The power of the biotin-streptavidin interaction is central to the success of this technique for enriching low-abundance S-nitrosylated proteins.

Table 1: Biotinylation Reagents and Properties

| Reagent | Reactivity | Solubility | Spacer Arm | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | Amine-reactive | Requires organic solvents (DMSO, DMF) | None | 35013-72-0 | C₁₄H₁₉N₃O₅S | 341.38 | 6710714 |

| Biotin-AC₅-OSu | Amine-reactive | Requires organic solvents (DMSO, DMF) | Present | 72040-63-2 | C₂₀H₃₀N₄O₆S | 454.54 | N/A |

| Sulfo-NHS-Biotin | Amine-reactive | Water-soluble | Varies | Various | Various | Various | Various |

| Maleimide-Biotin | Thiol-reactive | Varies | Varies | Various | Various | Various | Various |

Table 2: Comparison of Proximity-Dependent Biotinylation Enzymes (Examples)

| Enzyme | Origin | Key Feature | Labeling Radius | Reference |

| BirA | E. coli | Promiscuous biotinylation | ~10 nm | creative-biolabs.comfrontiersin.org |

| BioID2 | A. aeolicus | Smaller than BirA, requires less biotin | Not specified | nih.govunits.it |

| MicroID2 | Modified BioID2 | Smallest, highly active, lower background | Not specified | nih.govnih.gov |

| TurboID | Engineered variant | Higher activity, faster labeling | Not specified | frontiersin.orgnih.gov |

| miniTurbo | Engineered variant | Higher activity, faster labeling, smaller than TurboID | Not specified | frontiersin.orgnih.gov |

Biotinyl Osu in the Development of Affinity Based Biosensing and Detection Systems

Immunoassay Development and Enhancement with Biotinyl-OSu Conjugates

The use of this compound to create biotin-conjugated reagents has revolutionized immunoassay design. By incorporating the biotin-streptavidin system, assays can achieve significantly higher sensitivity and specificity compared to traditional methods. This system is a cornerstone of modern diagnostic and research immunoassays. nih.govnih.gov

In the context of Enzyme-Linked Immunosorbent Assay (ELISA), this compound is used to label detection antibodies. In a typical sandwich ELISA format, a capture antibody is immobilized on a microplate well, the sample containing the antigen is added, and then a biotinylated detection antibody is introduced to bind to a different epitope on the captured antigen. antibody-creativebiolabs.combio-techne.com The final detection step involves adding an enzyme conjugate of streptavidin, such as Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP). bio-techne.com The streptavidin binds firmly to the biotin (B1667282) on the detection antibody, and the conjugated enzyme catalyzes a reaction with a substrate to produce a measurable colorimetric, chemiluminescent, or fluorescent signal. antibody-creativebiolabs.com

This indirect detection method significantly enhances assay sensitivity. antibody-creativebiolabs.com Research has demonstrated dramatic improvements in detection limits by incorporating the biotin-streptavidin system. For instance, a study comparing different ELISA designs for the detection of mouse antibody to hepatitis B surface antigen found that a biotin/avidin (B1170675) (BA) ELISA was approximately 4,134 times more sensitive than a commercial radioimmunoassay. nih.gov Another investigation developing a chemiluminescent immunoassay for chicken interferon-γ reported a 415-fold increase in the detection limit compared to conventional methods by using a biotin-streptavidin signal amplification strategy. rsc.orgrsc.org However, it is important to note that the presence of high concentrations of free biotin in patient samples can interfere with these assays, potentially leading to falsely low results in sandwich formats or falsely high results in competitive formats. nih.govnih.govcyprusjmedsci.com

| Analyte/System | Enhancement Method | Reported Sensitivity Increase | Reference |

| Mouse anti-HBsAg | Biotin/Avidin (BA) ELISA | ~4134-fold vs. commercial RIA | nih.gov |

| Chicken Interferon-γ | Biotin-Streptavidin Amplification | 415-fold increase in detection limit | rsc.orgrsc.org |

| Human TSH | Biotin-Streptavidin CLEIA | 10-fold higher than HRP-MAb conjugate assay | researchgate.net |

| Bovine Serum Albumin | Biotinylated Antibody on Biosensor | ~4-fold improvement in detection | nih.gov |

The principles of biotin-streptavidin amplification are also widely applied in immunohistochemistry (IHC) and immunofluorescence (IF) to visualize the presence and location of specific antigens within tissue sections. nih.govthermofisher.com In these techniques, this compound is used to prepare biotinylated secondary antibodies.

The general workflow involves several steps. First, a primary antibody binds specifically to the target antigen in the tissue. Next, a biotinylated secondary antibody, which is directed against the species of the primary antibody, is applied. mdpi.com Finally, a streptavidin conjugate is added. For IHC, this is typically an enzyme like peroxidase, which reacts with a chromogenic substrate to produce a colored precipitate at the antigen site, visible under a light microscope. nih.gov For IF, streptavidin is conjugated to a fluorophore, which emits light at a specific wavelength upon excitation, allowing for visualization with a fluorescence microscope. mdpi.com This three-step method provides significant signal amplification compared to directly labeling the primary antibody, enabling the detection of low-abundance proteins. mdpi.com

The remarkable signal amplification achieved with the biotin-streptavidin system stems from the unique molecular properties of streptavidin. rsc.org Streptavidin is a tetrameric protein, meaning it has four high-affinity binding sites for biotin. nih.gov This multivalency is the key to amplification.

When a biotinylated antibody binds to its target, it can subsequently bind to a streptavidin-enzyme conjugate. Because each streptavidin molecule can bind up to four biotin molecules, it is possible to create large complexes of biotinylated antibodies and streptavidin-enzyme conjugates, significantly increasing the number of enzyme molecules localized to the target antigen. rsc.orgprotocol-online.org This leads to a much stronger signal output upon addition of the substrate compared to a method using a 1:1 ratio of antibody to enzyme. rsc.org This amplification strategy has been instrumental in developing ultrasensitive assays capable of detecting analytes at sub-picogram per milliliter levels. rsc.orgrsc.org A chemiluminescent enzyme immunoassay for human thyroid stimulating hormone (TSH) utilized this principle to achieve a sensitivity of 0.01 mU/L, a tenfold improvement over an assay using a direct HRP-monoclonal antibody conjugate. researchgate.net

Surface Functionalization for Advanced Biosensor Design

This compound is a critical tool for the surface functionalization of solid substrates used in modern biosensor fabrication. By enabling the stable immobilization of biotinylated biomolecules, it provides a versatile platform for creating highly specific and sensitive detection systems. nih.gov The biotinylated surface acts as a universal anchor, allowing for the subsequent and straightforward attachment of streptavidin-coated recognition elements.

The stable attachment of biological recognition elements to a sensor surface is a crucial step in biosensor development. nih.gov this compound facilitates this by allowing biomolecules to be tagged with biotin, which can then be immobilized through various chemistries depending on the substrate.

Gold Surfaces: For gold substrates, a common and effective method involves thiol-Au chemistry. nih.gov Biotinylated molecules, often incorporating a thiol-terminated linker like polyethylene (B3416737) glycol (PEG), can self-assemble into a monolayer on the gold surface. nih.gov This approach is widely used in the development of electrochemical biosensors and platforms that use detection methods like quartz crystal microbalance with dissipation monitoring (QCM-D). nih.govresearchgate.net

Silica (B1680970) Surfaces: Immobilization on silica or silica-based surfaces typically involves a multi-step process. nih.gov The surface is first activated with a silane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce reactive amine groups. th-wildau.de A crosslinker can then be used to covalently attach the biotinylated biomolecule to these surface groups. nih.gov This method has been successfully used to functionalize silicon-on-insulator ring resonators for on-chip photonic biosensing. th-wildau.de An alternative strategy to enhance performance is to coat the silica surface with silica nanoparticles, which increases the surface area and can significantly boost the density of immobilized biomolecules. nih.govrsc.org

Polymeric Surfaces: Polymers like polystyrene and polymethacrylates are cost-effective and widely used materials for biosensor platforms, including ELISA plates and diagnostic chips. nih.govmdpi.com Surface functionalization often begins with a treatment to introduce reactive chemical groups (e.g., hydroxyl, amine, or carboxyl groups). nih.gov Following this activation, various coupling agents can be employed to covalently immobilize biotinylated peptides or antibodies, creating a stable and functional sensing surface. mdpi.com

| Substrate | Functionalization Method | Key Reagents/Process | Application Example | Reference |

| Gold | Thiol-Au Chemistry | Thiolated biotin derivatives, Self-Assembled Monolayers (SAMs) | QCM-D Biosensors, Electrochemical Aptasensors | nih.govnih.gov |

| Silica | Silanization & Crosslinking | APTES, crosslinkers | Photonic Biosensors (e.g., Ring Resonators) | nih.govth-wildau.de |

| Polymeric | Surface Activation & Coupling | Plasma treatment, coupling agents (e.g., divinyl sulfone) | Modified ELISA cuvettes, Low-cost Biosensors | nih.govmdpi.com |

Microfluidic and lab-on-a-chip (LOC) systems miniaturize complex laboratory analyses onto a single, small chip, enabling high-throughput screening, reduced sample and reagent consumption, and point-of-care diagnostics. nih.govnih.gov this compound is instrumental in the development of these devices by providing a robust method for functionalizing the inner surfaces of microchannels.

The fabrication of these devices often involves soft lithography using materials like polydimethylsiloxane (B3030410) (PDMS). nih.govucla.edu The internal surfaces of the microchannels can be modified to immobilize biotinylated capture probes (e.g., antibodies, aptamers, or nucleic acids). researchgate.net When a sample flows through the channel, the target analyte is specifically captured by these immobilized probes. The strong biotin-streptavidin linkage ensures that the capture molecules remain attached despite the fluid flow. This integration of biotin-based surface chemistry is a key enabling technology for a wide range of LOC applications, including real-time metabolite monitoring in 3D cell cultures, organ-on-a-chip models for drug discovery, and rapid diagnostic platforms. nih.govrsc.org

Engineering of Biotinylated Surfaces for Cell Adhesion and Directed Cellular Growth

The strategic modification of surfaces to control cell behavior is a cornerstone of tissue engineering and advanced cell culture systems. This compound, also known as Biotin N-hydroxysuccinimide ester (NHS-Biotin), serves as a pivotal reagent in this field. medchemexpress.comapexbt.com It enables the straightforward and efficient biotinylation of surfaces, creating a versatile platform for engineering microenvironments that can guide cell adhesion and direct growth with high precision. apexbt.comselleckchem.com This is typically achieved not by direct cell interaction with the biotin molecule itself, but by leveraging the extraordinarily strong and specific interaction between biotin and proteins like avidin or streptavidin. nih.gov

The fundamental principle involves a multi-step approach. First, a substrate is functionalized with molecules presenting primary amine groups (-NH2). This compound, an amine-reactive biotinylation reagent, is then introduced. medchemexpress.com The N-hydroxysuccinimide ester group of this compound reacts efficiently with the primary amines on the surface to form stable, covalent amide bonds, effectively coating the surface with biotin molecules. apexbt.com

Once the surface is biotinylated, it is typically incubated with a solution of streptavidin or avidin. These proteins have multiple binding sites for biotin, allowing them to anchor securely to the biotinylated surface, creating a new functional layer. This streptavidin-coated surface is now primed for the attachment of any biotinylated molecule of interest. For applications in cell adhesion, these molecules are often extracellular matrix (ECM) proteins, such as fibronectin and laminin (B1169045), or specific cell-adhesive peptides, which have been chemically modified with biotin using reagents like this compound. nih.govnih.gov

A key advantage of this method is the ability to create spatially defined patterns of cell-adhesive regions, thereby directing cellular growth. nih.gov Techniques such as microcontact printing can be used to deposit biotinylated ECM proteins onto the streptavidin-functionalized surface in precise geometries, such as lines or dots. nih.gov Cells subsequently introduced to this surface will preferentially adhere to and spread along the protein-patterned areas, while the surrounding, non-patterned areas remain non-permissive to cell attachment. nih.gov

Research has demonstrated the efficacy of this approach for various cell types. In one study, acrylamide-based hydrogels were functionalized with streptavidin. nih.gov Using microcontact printing, biotinylated fibronectin and laminin were patterned onto these hydrogels. When LRM55 astroglioma cells and primary rat hippocampal neurons were cultured on these surfaces, they were found to selectively adhere only to the protein-stamped regions. nih.gov The neurons exhibited significant neurite extension and remained viable on the patterns for over four weeks, even forming functionally active synapses. nih.gov Another study confirmed that this method allows for the patterning of multiple proteins and enzymes on biocompatible hydrogel surfaces, providing precise cues for controlling cell attachment. nih.gov The utility of biotinylated fibronectin (bFN) has been further explored, showing that effective biotinylation can be achieved without masking the protein's natural cell-binding domains, leading to significantly greater focal adhesion density compared to unmodified fibronectin. nih.gov

These findings underscore the power of this compound in creating highly defined, biocompatible surfaces for controlling cell fate. By mediating the attachment of specific biological cues, it allows researchers to engineer surfaces that guide the organization of cells into desired architectures, a critical capability for tissue engineering, neuroscience research, and the development of sophisticated cell-based assays.

| Substrate/Surface | Biotinylation Strategy | Patterned Biomolecule(s) | Cell Type(s) | Key Outcome | Reference(s) |

| Acrylamide-based hydrogel | Hydrogel copolymerized with streptavidin-acrylamide to bind biotinylated proteins. | Biotinylated Fibronectin, Biotinylated Laminin | LRM55 astroglioma cells, Primary rat hippocampal neurons | Cells selectively adhered to patterned areas; neurons showed significant neurite extension and long-term viability. | nih.gov |

| Polymer Surfaces (e.g., Mylar, Teflon-AF) | Surface adsorption of biotinylated fibronectin (bFN). | Biotinylated Fibronectin (used in a dual-ligand system with streptavidin) | Endothelial Cells | Enhanced focal adhesion density compared to systems with unmodified fibronectin alone. | nih.gov |

| Acrylamide-based hydrogel | Hydrogel functionalized with streptavidin to bind biotinylated molecules. | Biotinylated Fibronectin, Biotinylated Laminin, Biotinylated Alkaline Phosphatase | Not specified (focus on surface chemistry) | Demonstrated successful patterning of multiple proteins and enzymes with retention of biological activity. | nih.gov |

Innovations and Emerging Research Frontiers for Biotinyl Osu

Development of Biotinyl-OSu-based Chemical Probes for Molecular Target Identification

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of affinity-based purification techniques. This compound is instrumental in the synthesis of chemical probes designed to identify the molecular targets of small molecules, a critical step in drug discovery and chemical biology. nih.govnih.gov These probes are engineered to bind to their protein targets within a complex biological milieu, such as a cell lysate or even in living cells, and the biotin tag enables their subsequent isolation and identification via mass spectrometry. nih.gov

The design of chemical probes to elucidate protein-ligand interactions often incorporates multiple functional moieties. This compound serves as a key building block for creating these sophisticated molecular tools. A common strategy involves synthesizing a derivative of a known ligand that includes a linker terminating in a primary amine. This amine can then be readily conjugated with this compound to attach the essential biotin tag for affinity purification. nih.gov

To capture transient or non-covalent interactions and to map binding sites with higher precision, researchers are increasingly incorporating photo-crosslinking groups, such as aryl azides or diazirines, into these probes. nih.govthermofisher.combiorxiv.org The synthesis of such a heterobifunctional probe might involve:

Modification of the ligand with a linker containing a photoreactive group.

Further modification of the linker to introduce a primary amine.

Reaction of the amine with this compound to complete the probe.

Upon incubation with a proteome and exposure to UV light, the photoreactive group forms a covalent bond with the interacting protein at or near the binding site. nih.gov The biotin tag then allows for the capture of the cross-linked protein-ligand complex on streptavidin beads, facilitating the identification of the target protein and the specific site of interaction through mass spectrometry analysis. nih.gov This approach transforms a reversible binding event into a stable covalent linkage, enabling the study of even weak or transient protein-ligand interactions. nih.gov

While traditional biotinylation using this compound targets accessible lysine (B10760008) residues, which can be numerous and non-specifically distributed, modern techniques aim for precise, site-specific labeling. This is crucial for preserving protein function and for structural studies where the location of the tag is critical. One powerful approach is the use of self-labeling protein tags, such as the SNAP-tag. nih.govresearchgate.net

In this method, a target protein is genetically fused with the SNAP-tag. The tag itself is a modified human O6-alkylguanine-DNA alkyltransferase (hAGT) that reacts specifically and covalently with O6-benzylguanine (BG) derivatives. researchgate.net Researchers synthesize probes where biotin is linked to a BG moiety, often through a polyethylene (B3416737) glycol (PEG) spacer. This compound can be a key reagent in the final step of synthesizing these BG-biotin probes. When the BG-biotin probe is introduced to cells expressing the SNAP-tagged protein, the biotin label is attached exclusively at the tag's location. nih.gov

This site-specific biotinylation has been used effectively to:

Isolate Cell Surface Proteins: By using cell-impermeable BG-biotin probes, only the SNAP-tagged proteins exposed on the cell surface are labeled, allowing for their specific isolation and the identification of interacting partners in the plasma membrane environment. nih.gov

Proximity Labeling: In techniques like Drug-ID, a biotin ligase is fused to a tag that can be covalently linked to a small molecule drug. This positions the ligase to biotinylate proteins that are in close proximity to the drug's binding site, thereby identifying the drug's interactome within living cells. researchgate.netnih.gov

This compound in the Functionalization of Nanomaterials and Research Vehicles

The surface modification of nanoparticles and biological vesicles is a rapidly expanding field, with applications ranging from targeted drug delivery to advanced diagnostics. This compound is a versatile tool for imparting biological targeting capabilities to these platforms by enabling their conjugation to the vast array of available streptavidin-based reagents.

Functionalizing nanoparticles with biotin allows for a modular approach to targeting. The biotinylated nanoparticle can be directed to specific biological targets by linking it to streptavidin that is, in turn, conjugated to a targeting moiety like an antibody or a specific ligand. researchgate.netnih.gov The synthesis process generally involves creating nanoparticles with surface-accessible primary amine groups, which are then reacted with this compound or its water-soluble analog, Sulfo-NHS-Biotin.

Recent research has demonstrated the synthesis and application of various biotinylated nanoparticles. For instance, biotinylated polyaminoacid-based nanoparticles have been developed for the targeted delivery of the cancer drug lenvatinib (B1674733) to hepatocellular carcinoma cells, which overexpress biotin receptors. nih.gov Similarly, magnetic nanoparticles coated with biotinylated N-palmitoyl chitosan (B1678972) have been synthesized as a potential targeted delivery system for Paclitaxel. mdpi.com The strong biotin-streptavidin interaction allows for efficient purification and immobilization of these nanoparticles for various research applications. mdpi.comrsc.org

| Nanoparticle Type | Biotinylation Strategy | Key Research Application |

|---|---|---|

| Polymeric Nanoparticles | Conjugation of a biotinylated amino acid to acrylate (B77674) polymers during synthesis. researchgate.net | Enhanced fluorescence immunostaining by allowing attachment of multiple dyes via a streptavidin bridge. researchgate.net |

| Magnetic Nanoparticles | Reaction of N-palmitoyl chitosan with biotin, followed by coating onto magnetic iron oxide cores. mdpi.com | Targeted delivery of chemotherapeutic agents (e.g., Paclitaxel) to tumor cells overexpressing biotin receptors. mdpi.com |

| Bionanocapsules (Hepatitis B virus L-protein) | Genetic insertion of a biotin-acceptor peptide (BAP) into the nanoparticle, followed by enzymatic biotinylation. nih.gov | Creation of a versatile carrier for displaying diverse biotinylated ligands (antibodies, peptides) for cell-specific targeting. nih.gov |

| Polyaspartamide-based Nanoparticles | Conjugation of biotinylated polyethylene glycol (PEG) to a brush copolymer backbone. nih.gov | Active targeting and sustained release of lenvatinib for in vivo treatment of hepatocellular carcinoma. nih.gov |

Extracellular vesicles (EVs) are cell-derived nanoparticles that play a crucial role in intercellular communication and are being explored as biomarkers and therapeutic vehicles. nih.govmdpi.com Functionalizing the surface of EVs can enhance their utility for research and clinical applications. rsc.org Biotinylation of EV surface proteins is a common and effective strategy for their isolation, labeling, and engineering. nih.gov

The process typically involves incubating purified EVs with a reagent like EZ-Link Sulfo-NHS-LC-Biotin, a water-soluble and longer-chain variant of this compound, which reacts with primary amines on EV surface proteins. nih.gov This biotin tag allows the EVs to be:

Immobilized: Biotinylated EVs can be captured on streptavidin-coated surfaces, such as magnetic beads or microfluidic device channels, for purification or analysis. nih.gov

Profiled: A microfluidic platform has been used for multiplexed protein profiling of biotinylated EVs captured from cancer patient plasma samples, demonstrating a tool for rapid and thorough investigation of the vesicle's origin and potential as a biomarker. nih.gov

Tracked: By linking biotinylated EVs to streptavidin-conjugated fluorophores, their movement and uptake can be studied in vivo.

This functionalization provides a powerful handle for manipulating EVs, enabling advanced applications in diagnostics and therapeutics while preserving the vesicles' natural integrity. rsc.orgntu.edu.sg

Addressing Methodological Challenges and Future Directions in this compound Applications

Despite the broad utility of this compound and related reagents, several methodological challenges remain. A key issue in proteomics applications is the often-low abundance of biotinylated peptides after cross-linking or labeling experiments, which necessitates highly efficient enrichment strategies. nih.gov Furthermore, identifying the precise site of biotinylation on a protein can be difficult, although novel mass spectrometry methods are being developed to improve the depth and accuracy of this analysis. bohrium.comelsevierpure.com In the context of EV functionalization, the biotinylation and subsequent purification steps can lead to a partial loss of the total vesicle population. nih.gov

Future research is aimed at overcoming these challenges and expanding the frontiers of biotin-based technologies. Key future directions include:

Development of Novel Probes: The synthesis of new heterobifunctional cross-linkers that are not only photoreactive but also MS-cleavable is a major area of advancement. These probes, which often use this compound in their synthesis, can simplify mass spectrometry data analysis and improve the identification of protein-protein interactions in vivo. biorxiv.org

Enhanced Proximity Labeling: Improving the temporal and spatial resolution of proximity labeling techniques like BioID and APEX will provide more detailed snapshots of protein interaction networks within living cells. nih.govresearchgate.net

Advanced Nanotherapeutics: The design of "smart" biotinylated nanoparticles and engineered EVs that can respond to specific stimuli in the body for controlled drug release is a promising therapeutic avenue. nih.govosu.edu

Integration with AI: The use of generative AI models to design novel small molecules and ligands could accelerate the development of new biotinylated probes for specific protein targets that currently lack known binders. osu.edu

By addressing current limitations and embracing interdisciplinary approaches, research leveraging this compound will continue to yield powerful tools for dissecting complex biological processes and developing next-generation diagnostics and therapies.

Strategies for Mitigation of Biotin Interference in High-Sensitivity Immunoassays

The high-affinity interaction between biotin and streptavidin, which is fundamental to the utility of conjugates prepared with this compound, is also the source of a significant analytical challenge: biotin interference. This interference is particularly problematic in high-sensitivity immunoassays, where excess free biotin in a patient's sample can compete with biotinylated reagents, leading to erroneous results. thermofisher.comwikipedia.org In sandwich immunoassays, this competition can block the binding of biotinylated detection antibodies, resulting in falsely low signals. wikipedia.org Conversely, in competitive immunoassays, it can prevent the binding of biotinylated tracers, leading to falsely high signals. wikipedia.organaspec.com The increasing popularity of high-dose biotin supplements for various health and wellness purposes has exacerbated this issue, making the development of effective mitigation strategies a key area of research. researchgate.netnih.gov

Several strategies have been developed to counteract biotin interference, ranging from pre-analytical sample processing to fundamental modifications of the assay design.

Pre-analytical Approaches:

Patient Education and Biotin Cessation: The most straightforward approach is to recommend that patients abstain from high-dose biotin supplements for a period before blood collection. The necessary washout period can range from 8 hours for moderate doses to 72 hours or longer for very high doses or in patients with renal impairment. nih.govacs.org

Sample Dilution: Diluting the patient sample can reduce the concentration of interfering biotin, although this may also decrease the analyte concentration to below the limit of detection. nih.gov

Biotin Removal: Samples can be pre-treated with streptavidin-coated microparticles or other biotin-binding reagents to sequester and remove free biotin before the assay is performed. nih.govcosmobio.co.jp

Analytical and Assay Design Approaches:

Assay Redesign: A significant advancement involves redesigning the immunoassay to be less susceptible to biotin interference. One such strategy is the pre-conjugation of the biotinylated capture antibody to the streptavidin-coated solid phase before the addition of the patient sample. nih.goveurogentec.com This ensures that the capture mechanism is already in place and is not affected by the presence of free biotin in the sample.

Alternative Detection Systems: Moving away from the biotin-streptavidin system entirely is another effective strategy. Alternative high-affinity binding pairs, such as the fluorescein (B123965) isothiocyanate (FITC)-anti-FITC system, can be employed. anaspec.com

Development of Biotin-Resistant Assays: Manufacturers are actively working to develop immunoassays with higher biotin tolerance by modifying reagent concentrations and incubation times. thermofisher.com

A comparison of these mitigation strategies is presented in the table below.

| Strategy | Principle | Advantages | Disadvantages |

| Biotin Cessation | Patient stops taking biotin supplements before sample collection. | Simple, non-invasive. | Relies on patient compliance and accurate communication. |

| Sample Dilution | Reducing the concentration of free biotin in the sample. | Easy to implement. | May reduce analyte concentration below the detection limit. |

| Biotin Depletion | Removing free biotin from the sample using streptavidin-coated beads. | Effective at removing interfering biotin. | Adds an extra step to the workflow, increasing time and cost. |

| Assay Redesign (Pre-conjugation) | Pre-binding the biotinylated antibody to the streptavidin surface. | Can be highly effective in mitigating interference. | Requires modification of existing assay protocols and reagents. |

| Alternative Detection Systems | Using non-biotin-based affinity pairs (e.g., FITC-anti-FITC). | Completely eliminates biotin interference. | May require significant redevelopment of the assay. |

Approaches for Enhancing Solubility and Preventing Aggregation of Biotinylated Conjugates

A critical aspect of producing functional biotinylated conjugates with reagents like this compound is maintaining their solubility and preventing aggregation. The covalent attachment of biotin, a relatively hydrophobic molecule, to a protein can alter its surface properties, potentially leading to decreased solubility and an increased propensity to form aggregates. creative-diagnostics.com Protein aggregation can lead to a loss of biological activity, reduced stability, and can interfere with downstream applications. mesoscale.com

Research in this area has focused on both the modification of the biotinylation reagent itself and the optimization of the reaction and storage conditions.

Modification of Biotinylation Reagents:

| Reagent Feature | Impact on Solubility and Aggregation |

| Standard this compound | Can increase the hydrophobicity of the conjugate, potentially leading to reduced solubility and increased aggregation. |

| PEGylated this compound | The hydrophilic PEG spacer increases the overall hydrophilicity of the conjugate, improving solubility and reducing the tendency to aggregate. nih.gov |

Optimization of Conjugation and Storage Conditions:

Beyond the choice of reagent, several other factors can be controlled to minimize aggregation:

Protein Concentration: Working with lower protein concentrations during the biotinylation reaction and for subsequent storage can reduce the likelihood of intermolecular interactions that lead to aggregation. anaspec.com

pH and Buffer Composition: The pH of the buffer should be optimized to maintain the stability of the protein. The isoelectric point (pI) of the protein is a critical consideration, as proteins are often least soluble at their pI. anaspec.com

Salt Concentration: The ionic strength of the buffer can influence protein solubility. The effect of salt concentration is protein-dependent and may require empirical optimization. anaspec.com

Additives: The inclusion of certain excipients can help to stabilize the biotinylated protein and prevent aggregation. These can include:

Cryoprotectants: For frozen storage, cryoprotectants like glycerol (B35011) can prevent aggregation during freeze-thaw cycles. anaspec.com

Non-denaturing detergents: Low concentrations of detergents such as Tween 20 or CHAPS can help to solubilize proteins and prevent aggregation without causing denaturation. anaspec.com

Non-detergent sulfobetaines: These compounds can also be effective in preventing aggregation. anaspec.com

Advancements in Quantitative Biotinylation and Rigorous Characterization of Conjugates in Research Settings

Achieving a controlled and reproducible degree of biotinylation is crucial for the consistent performance of biotinylated conjugates. Over-biotinylation can lead to a loss of protein function and increased aggregation, while under-biotinylation can result in low sensitivity in detection assays or inefficient capture in purification protocols. wikipedia.org Consequently, significant efforts have been made to develop robust methods for both controlling the extent of biotinylation and accurately characterizing the resulting conjugates.

Quantitative Biotinylation:

The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent (e.g., this compound) to the protein during the conjugation reaction. nih.gov However, the efficiency of the reaction can be influenced by factors such as protein concentration, pH, and temperature. Therefore, it is essential to have reliable methods for quantifying the number of biotin molecules incorporated per protein molecule.

Characterization of Biotinylated Conjugates:

A variety of techniques are available for the rigorous characterization of biotinylated proteins:

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used colorimetric method for quantifying biotin. HABA binds to avidin (B1170675), producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. thermofisher.comcosmobio.co.jp While convenient, this method can be less sensitive and may be affected by steric hindrance of the biotin on the protein surface. researchgate.net

Fluorescent Biotin Assays: More sensitive assays based on the same displacement principle as the HABA assay have been developed using fluorescent reporters. These methods offer greater sensitivity and require less sample. thermofisher.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the detailed characterization of biotinylated proteins. It can be used to determine the precise mass of the conjugate, which can be used to calculate the number of attached biotin molecules. Furthermore, tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been biotinylated. nih.govacs.orgnih.gov This level of detail is invaluable for understanding how biotinylation may affect protein structure and function. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method enhances the detection of biotinylated peptides by digesting the proteins before enrichment, thereby improving the identification of labeled proteins. nih.govnih.gov

Gel-Shift Assay: The binding of streptavidin to a biotinylated protein results in a significant increase in molecular weight. This change can be visualized as a "shift" in the protein's migration on an SDS-PAGE gel, providing a qualitative or semi-quantitative confirmation of biotinylation. peakproteins.com

| Characterization Method | Principle | Information Provided | Key Advantages | Key Limitations |

| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin. | Average number of biotin molecules per protein. | Simple, uses standard spectrophotometer. | Lower sensitivity, requires larger sample amounts, potential for steric hindrance. wikipedia.org |

| Fluorescent Assays | Fluorometric; displacement of a fluorescent probe from avidin by biotin. | Average number of biotin molecules per protein. | High sensitivity, requires less sample. | Requires a fluorescence plate reader. thermofisher.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, number of biotins, and specific sites of biotinylation (with MS/MS). | Highly accurate and detailed information. | Requires specialized equipment and expertise. nih.gov |

| Gel-Shift Assay (SDS-PAGE) | Change in electrophoretic mobility upon binding of streptavidin. | Confirmation of biotinylation and estimation of labeling efficiency. | Simple, widely available technique. | Primarily qualitative or semi-quantitative. peakproteins.com |

By employing these advanced strategies for mitigating interference, enhancing conjugate stability, and ensuring rigorous characterization, the full potential of biotinylation using reagents like this compound can be realized in increasingly demanding scientific applications.

Q & A

Q. How can researchers leverage degradation products of this compound as biomarkers in longitudinal studies?

- Methodological Answer : Track hydrolysis byproducts (e.g., biotin and NHS ester derivatives) using LC-MS. Correlate their accumulation with experimental endpoints (e.g., cell viability) to establish degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.